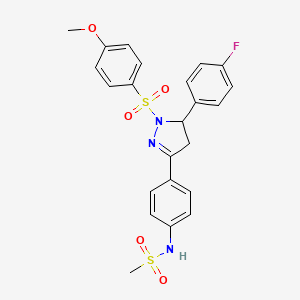

![molecular formula C18H19N3O2S B3010619 N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide CAS No. 343373-18-2](/img/structure/B3010619.png)

N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

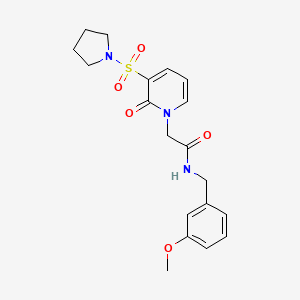

The molecular structure of this compound includes a pyrrolidine ring, a phenyl ring, and a pyridinyl ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The phenyl and pyridinyl rings are six-membered rings with alternating single and double bonds, with the pyridinyl ring also containing a nitrogen atom.科学的研究の応用

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization. This leads to increased three-dimensional coverage and contributes significantly to the stereochemistry of the molecule, which is crucial for the binding affinity and selectivity towards biological targets .

Pharmacophore Exploration

The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” is particularly beneficial in pharmacophore exploration. It enables medicinal chemists to design new compounds with varied biological profiles by manipulating the stereochemistry and spatial orientation of substituents . This flexibility is essential for developing drugs with specific target selectivity.

Carbonic Anhydrase Inhibition

Compounds derived from pyrrolidine-2,5-dione, such as those related to the compound , have shown inhibitory activity on carbonic anhydrase isoenzymes. These enzymes are involved in several diseases, such as retinal disorders, making these compounds valuable for therapeutic interventions .

Steric Factors in Biological Activity

The structure-activity relationship (SAR) studies of compounds with the pyrrolidine ring indicate that steric factors significantly influence biological activity. The different stereoisomers and spatial orientation of substituents can lead to diverse biological profiles, which is essential for the development of enantioselective drugs .

Spirocyclic Compound Synthesis

Spirocyclic compounds, which can be derived from pyrrolidine-based scaffolds, have received attention in medicinal chemistry due to their promising biological activity. The rigidity of spirocyclic compounds decreases the conformational entropy penalty during the interaction with molecular targets, enhancing the potential bioactivity of these compounds .

Anti-fibrosis Activity

Novel compounds synthesized from pyridinyl acetamide derivatives have displayed better anti-fibrosis activity than some existing treatments. This suggests the potential application of the compound for developing new anti-fibrotic therapies .

将来の方向性

特性

IUPAC Name |

N-[5-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylpyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13(22)20-17-9-8-14(12-19-17)24-16-7-3-2-6-15(16)18(23)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUOYRBYIMNSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)